Homaline

Description

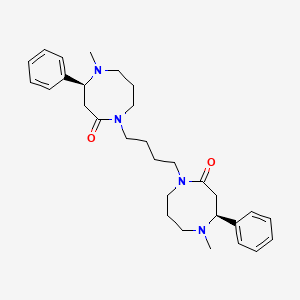

Structure

2D Structure

3D Structure

Properties

CAS No. |

20410-93-9 |

|---|---|

Molecular Formula |

C30H42N4O2 |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(4S)-5-methyl-1-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]-4-phenyl-1,5-diazocan-2-one |

InChI |

InChI=1S/C30H42N4O2/c1-31-17-11-21-33(29(35)23-27(31)25-13-5-3-6-14-25)19-9-10-20-34-22-12-18-32(2)28(24-30(34)36)26-15-7-4-8-16-26/h3-8,13-16,27-28H,9-12,17-24H2,1-2H3/t27-,28-/m0/s1 |

InChI Key |

LNCIXDIFZNXBDP-NSOVKSMOSA-N |

SMILES |

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |

Isomeric SMILES |

CN1CCCN(C(=O)C[C@H]1C2=CC=CC=C2)CCCCN3CCCN([C@@H](CC3=O)C4=CC=CC=C4)C |

Canonical SMILES |

CN1CCCN(C(=O)CC1C2=CC=CC=C2)CCCCN3CCCN(C(CC3=O)C4=CC=CC=C4)C |

Synonyms |

homaline |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Homaline Alkaloids

Introduction

Alkaloids are a diverse and extensive group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1] These secondary metabolites are found in a wide variety of organisms, including plants, animals, fungi, and bacteria.[1] Historically, alkaloids have been recognized for their potent pharmacological activities and have been utilized in traditional and modern medicine for a wide range of therapeutic purposes.[1] Their biological effects are diverse, encompassing roles as antimalarial, antiasthma, anticancer, cholinomimetic, vasodilatory, antiarrhythmic, analgesic, antibacterial, and antihyperglycemic agents.[1] The Homalium genus is known to produce a family of alkaloids, including homaline, though specific pharmacological studies detailing their mechanism of action are scarce.[2] This guide will, therefore, explore the common mechanisms of action attributed to alkaloids and propose a theoretical framework and experimental approach for investigating this compound alkaloids.

General Mechanisms of Action of Alkaloids

The pharmacological effects of alkaloids are typically mediated through their interaction with specific biological targets within the body.[3] These interactions can range from non-covalent binding to irreversible covalent modifications, leading to a modulation of the target's function.[3] The primary classes of biological targets for alkaloids include proteins, such as receptors and enzymes, and nucleic acids.[3]

A significant number of alkaloids exert their effects by interacting with the central and peripheral nervous systems.[4] Their mechanisms often involve the modulation of neurotransmitter systems. For instance, some alkaloids can act as agonists or antagonists at neurotransmitter receptors, inhibit the activity of key enzymes like acetylcholinesterase, or affect the levels of neurotransmitters such as gamma-aminobutyric acid (GABA).[4]

In the context of cancer, alkaloids can induce apoptosis (programmed cell death), inhibit cell cycle progression, and reduce cell migration and invasion.[5] For example, Homoharringtonine, a cephalotaxus alkaloid, has demonstrated efficacy in treating hematological malignancies through such mechanisms.[5][6]

Pharmacological Activities of Representative Alkaloids

To provide a comparative perspective, the following table summarizes the known pharmacological activities and mechanisms of action for several well-studied alkaloids. This information can serve as a reference for postulating the potential activities of this compound alkaloids.

| Alkaloid | Pharmacological Activity | Mechanism of Action / Biological Target | Reference |

| Homoharringtonine | Anticancer (hematological malignancies) | Induces apoptosis, inhibits cell cycle progression, reduces cell migration and invasion. | [5] |

| (-)-Anonaine | Anticancer, Vasorelaxant, Antidepressant | Upregulates p53 and Bax protein expression, induces DNA damage and cell cycle arrest. | [7] |

| Nicotine | CNS and PNS stimulant | Stimulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). | [4] |

| Geissospermine | Anticholinesterase, Anti-inflammatory | Inhibition of acetylcholinesterase. | [4] |

| Salsoline | Neuroprotective | Cholinesterase inhibitory action. | [4] |

| Morphine | Analgesic | Opioid receptor agonist. | [4] |

| Quinine | Antimalarial | - | [1] |

| Berberine | Antihyperglycemic, Antibacterial | - | [1] |

Proposed Experimental Workflow for Investigating this compound Alkaloid Mechanism of Action

To elucidate the mechanism of action of this compound alkaloids, a systematic experimental approach is required. The following workflow outlines a potential strategy for identifying the biological targets and characterizing the pharmacological effects of these compounds.

Detailed Methodologies for Key Experiments:

-

Phenotypic Screening:

-

Objective: To identify the biological effects of this compound alkaloids in a cellular context without a preconceived target.

-

Protocol: A panel of diverse human cancer cell lines (e.g., NCI-60) would be treated with a range of concentrations of the purified this compound alkaloid. Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibits 50% of cell growth (GI50) would be determined.

-

-

Target-Based Screening:

-

Objective: To determine if this compound alkaloids interact with known biological targets commonly modulated by other alkaloids.

-

Protocol: Radioligand binding assays could be performed to assess the affinity of this compound alkaloids for a panel of G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. For enzymatic targets like acetylcholinesterase, an Ellman's assay could be used to measure enzyme inhibition.

-

-

Affinity Chromatography-Mass Spectrometry:

-

Objective: To identify the direct binding partners of this compound alkaloids from a complex biological sample.

-

Protocol: A this compound alkaloid would be chemically immobilized onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. A cell lysate would be passed over this matrix, allowing proteins that bind to the alkaloid to be captured. After washing away non-specific binders, the bound proteins would be eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Potential Signaling Pathways Modulated by Alkaloids

Based on the known mechanisms of other alkaloids, this compound alkaloids could potentially modulate a variety of intracellular signaling pathways. The following diagram illustrates a generalized signaling pathway that is often a target of pharmacologically active compounds.

Conclusion and Future Directions

While the specific mechanism of action of this compound alkaloids remains to be elucidated, the vast and diverse pharmacological activities of other alkaloids provide a solid foundation for future research. The experimental workflow proposed in this guide offers a systematic approach to identify the biological targets and unravel the molecular mechanisms underlying the effects of this compound alkaloids. Such studies are crucial for unlocking their therapeutic potential and for the development of novel drugs. Future research should focus on the isolation of pure this compound compounds and their systematic evaluation through the described in vitro and in vivo experimental paradigms. The insights gained from these studies will be invaluable for the fields of pharmacology, drug discovery, and medicinal chemistry.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological target - Wikipedia [en.wikipedia.org]

- 4. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homoharringtonine: mechanisms, clinical applications and research progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pharmacological Activities of (−)-Anonaine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Homaline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Homaline is a macrocyclic polyamine alkaloid isolated from plants of the Homalium genus. While specific research on the biological activities of this compound is limited, the known pharmacological properties of other alkaloids and compounds derived from the Homalium genus suggest its potential as a bioactive molecule. This guide provides a comprehensive overview of the probable biological activities of this compound, including antimicrobial, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for assessing these activities and a discussion of likely signaling pathways are presented to facilitate future research and drug discovery efforts.

Introduction to this compound

This compound is a member of the bis-lactam alkaloid family, characterized by a complex cyclic structure. It is naturally found in various species of the Homalium genus, which have been traditionally used in medicine for treating a range of ailments. Given the diverse biological activities reported for other compounds isolated from Homalium species, this compound represents a promising candidate for further pharmacological investigation.

Potential Biological Activities and Quantitative Data

While quantitative data specific to this compound is not extensively available in the current literature, the biological activities of extracts from the Homalium genus and structurally related bis-lactam alkaloids provide a basis for predicting its potential therapeutic effects.

Table 1: Summary of Potential Biological Activities of this compound and Related Compounds

| Biological Activity | Evidence from Homalium Genus/Related Alkaloids | Potential Quantitative Metrics |

| Antimicrobial | Extracts of various Homalium species have demonstrated activity against a range of bacteria and fungi. Bis-lactam and cyclic peptide analogs often exhibit antimicrobial properties. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Zone of Inhibition |

| Anti-inflammatory | Several compounds from the Homalium genus have shown anti-inflammatory effects in preclinical studies. Alkaloids are known to modulate inflammatory pathways. | IC50 for inhibition of inflammatory mediators (e.g., COX-2, nitric oxide), Reduction in paw edema in animal models |

| Cytotoxic | Cytotoxic and anti-cancer activities have been reported for various alkaloids and extracts from Homalium species. Bis-lactam structures are present in some cytotoxic natural products. | IC50 (half-maximal inhibitory concentration) against various cancer cell lines |

Detailed Experimental Protocols

To facilitate research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Procedure:

-

Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbes with no this compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[1]

This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[2]

-

Reaction Mixture: Prepare a reaction mixture containing egg albumin or bovine serum albumin in phosphate-buffered saline.

-

Assay Procedure:

-

Add various concentrations of this compound to the reaction mixture.

-

Induce denaturation by heating the mixture at approximately 70°C for 5-10 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

-

Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. Diclofenac sodium can be used as a standard reference drug.[2]

Signaling Pathways and Mechanisms of Action

Based on the activities of other alkaloids and cyclic diamides, this compound may exert its biological effects through the modulation of several key signaling pathways.

-

NF-κB Signaling Pathway: Many alkaloids with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cell survival. This compound may prevent the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

-

PI3K/AKT/mTOR Signaling Pathway: This pathway is central to cell proliferation, growth, and survival. Inhibition of this pathway is a common mechanism for anti-cancer agents. This compound could potentially interfere with key kinases in this pathway, such as AKT or mTOR.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Alkaloids have been shown to modulate MAPK signaling, and this compound may exhibit similar effects.[3]

The following diagrams illustrate the potential signaling pathways that could be affected by this compound and a general workflow for its biological activity screening.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Homaline from Homalium pronyense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of Homalium pronyense, a plant species native to New Caledonia. This document provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It includes a detailed experimental protocol derived from the original scientific literature, a summary of its physicochemical and spectroscopic data, and a discussion of its known biological activities. This guide is intended to serve as a technical resource for researchers interested in the natural product chemistry, pharmacology, and potential therapeutic applications of this compound and related alkaloids.

Introduction

The genus Homalium has been a source of diverse bioactive secondary metabolites.[1] In the early 1970s, a study of the alkaloid content of Homalium pronyense Guillaum led to the discovery of a family of unique macrocyclic alkaloids, including this compound.[2][3] These compounds are characterized by a bis-ζ-azalactam structure.[2] Alongside this compound, three other related alkaloids were also isolated and identified: hopromine, hoprominol, and hopromalinol. This guide focuses on the seminal work that first described the isolation and structural elucidation of this compound.

Isolation of this compound: Experimental Protocol

The following protocol for the isolation of this compound from the leaves of Homalium pronyense is based on the original work published by Pais and his collaborators in 1973.

Plant Material

Fresh leaves of Homalium pronyense were used for the extraction process.

Extraction

-

The fresh leaves were macerated in 5% acetic acid.

-

The resulting acidic solution was filtered to remove solid plant material.

-

The filtrate was then made alkaline by the addition of a suitable base (e.g., ammonia).

-

The alkaline solution was extracted with chloroform (B151607) to partition the alkaloids into the organic phase.

-

The chloroform extract was concentrated under reduced pressure to yield the crude total alkaloids.

Chromatographic Separation

The crude alkaloid mixture was subjected to column chromatography for the separation of individual components.

-

Stationary Phase: Alumina (Al2O3)

-

Elution: A gradient elution was performed, starting with benzene (B151609) and gradually increasing the polarity with the addition of chloroform.

-

Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Isolation of this compound: this compound was eluted with a benzene-chloroform mixture (1:1 v/v).

Purification

The fractions containing this compound were combined and further purified by recrystallization from a suitable solvent system, such as an acetone-ether mixture, to yield pure, crystalline this compound.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of this compound as reported in the original literature.

| Parameter | Value | Reference |

| Yield | Not explicitly stated in the abstract. | |

| Melting Point | 244-246 °C | |

| Optical Rotation | [α]D = -34° (c 1.0, CHCl3) | |

| Molecular Formula | C30H42N4O2 | |

| Molecular Weight | 506.68 g/mol |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are summarized below.

| Spectroscopic Method | Key Observations and Data | Reference |

| Infrared (IR) Spectroscopy | Bands indicative of amide carbonyl groups. | |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to aromatic protons, aliphatic protons, and N-methyl groups. | |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Data supporting the proposed carbon skeleton. | |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula. |

Note: Specific chemical shifts and coupling constants were not available in the abstracts reviewed. Access to the full original publication is required for detailed spectroscopic data.

Biological Activity and Signaling Pathways

Initial reports and subsequent reviews on Homalium alkaloids often allude to their promising biological activities.[1] However, specific studies detailing the pharmacological effects, mechanisms of action, and any associated signaling pathways for this compound are not extensively documented in the readily available literature. Extracts from other Homalium species have shown a range of activities, including antimicrobial, anti-diabetic, anti-inflammatory, and cytotoxic effects.[1] Further investigation is required to determine the specific biological profile of pure this compound.

Visualizing the Isolation Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the isolation of this compound from Homalium pronyense.

Conclusion

The discovery of this compound from Homalium pronyense represents a significant contribution to the field of natural product chemistry. The unique macrocyclic structure of this alkaloid has since inspired synthetic chemists to develop various strategies for its total synthesis. While the initial isolation and structural elucidation laid the groundwork, further research is needed to fully explore the pharmacological potential of this compound and to understand its mechanism of action at a molecular level. This technical guide provides a foundational resource for researchers embarking on the study of this fascinating natural product.

References

Natural Sources of Homalium Alkaloids: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Homalium alkaloids, focusing on their origins, chemical diversity, and methods for their isolation. This document synthesizes available scientific literature to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to Homalium Alkaloids

The Homalium alkaloids are a distinct class of macrocyclic polyamine alkaloids. The principal and most well-documented members of this family are (-)-homaline, (-)-hopromine, (-)-hoprominol, and (-)-hopromalinol.[1][2] These compounds share a unique and complex bis-ζ-azalactam structure, differing primarily in the identities of the side chains on each lactam ring.[1] First isolated in the 1970s, these alkaloids represent a significant synthetic challenge and an area of interest for natural product chemists.[2] While alkaloids constitute approximately 4% of phytoconstituents isolated from the Homalium genus as a whole, these specific macrocyclic structures are characteristic of a particular species.[3]

Principal Natural Sources

The primary and definitive natural source of the four major Homalium alkaloids—homaline, hopromine, hoprominol, and hopromalinol—is the leaves of Homalium pronyense .[1][2] This plant species is native to the forests of New Caledonia.[1]

While the Homalium genus is large, comprising over 300 species with a wide distribution in tropical regions, the presence of these specific macrocyclic alkaloids has been pinpointed to H. pronyense.[3] Other species within the genus, such as Homalium zeylanicum, are known to produce different types of alkaloids, including homalicine and dihydrohomalicine, but not the complex macrocycles found in H. pronyense.[4][5]

Quantitative Data on Homalium Alkaloids

| Alkaloid Name | Natural Source | Plant Part | Reported Yield (% of dry weight) |

| (-)-Homaline | Homalium pronyense | Leaves | Data not available in searched literature |

| (-)-Hopromine | Homalium pronyense | Leaves | Data not available in searched literature |

| (-)-Hoprominol | Homalium pronyense | Leaves | Data not available in searched literature |

| (-)-Hopromalinol | Homalium pronyense | Leaves | Data not available in searched literature |

Experimental Protocols: Isolation and Purification

While the specific parameters from the original 1973 isolation by Païs et al. are not accessible, a generalized workflow for the extraction and isolation of alkaloids from plant material can be detailed. This protocol is based on standard phytochemical methodologies.

General Experimental Workflow

The isolation of Homalium alkaloids follows a multi-step process involving extraction, acid-base partitioning to separate alkaloids from other constituents, and chromatographic purification.

Detailed Methodologies

-

Preparation of Plant Material : Leaves of Homalium pronyense are air-dried in the shade to preserve the chemical integrity of the alkaloids and then ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction : The powdered leaf material is subjected to exhaustive extraction, typically using a polar solvent like methanol or ethanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction.

-

Acid-Base Partitioning : This is a critical step for selectively isolating alkaloids.

-

The crude alcoholic extract is concentrated under reduced pressure.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in water as salts.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic compounds.

-

The aqueous layer, now containing the alkaloid salts, is basified by adding a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

-

The free base alkaloids are then extracted from the aqueous solution using an organic solvent like dichloromethane or chloroform. This organic phase contains the crude alkaloid fraction.

-

-

Chromatographic Purification : The crude alkaloid mixture is separated into its individual components using chromatographic techniques.

-

Column Chromatography : The crude fraction is loaded onto a silica gel or alumina (B75360) column and eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate, chloroform, and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC : Fractions containing the alkaloids of interest are often further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

-

-

Structure Elucidation : The structures of the isolated pure compounds are confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is a notable lack of specific pharmacological data for the pure Homalium alkaloids (this compound, hopromine, etc.) in publicly accessible scientific literature. Searches for cytotoxic, antimicrobial, or other biological activities of these specific compounds did not yield significant results.

However, crude extracts from other species of the Homalium genus have been reported to exhibit a range of biological activities, suggesting potential therapeutic avenues for the genus as a whole. It is important to note that these activities cannot be directly attributed to the macrocyclic alkaloids found in H. pronyense.

Reported activities for various Homalium species include:

-

Antimicrobial, anti-diarrhoeal, anti-diabetic, anti-inflammatory, antioxidant, anti-parasitic, anti-ulcer, and cytotoxic activities have been noted for extracts or fractions of different species.[3]

-

Homalium letestui has been traditionally used for malaria and inflammatory diseases, and its extracts have shown cytotoxic properties.[3]

-

Extracts of Homalium zeylanicum have demonstrated antioxidant and anticancer activities in vitro.[6]

Due to the absence of specific bioactivity data for this compound and its related alkaloids, no signaling pathways can be described at this time. This represents a significant knowledge gap and an opportunity for future pharmacological research.

Conclusion and Future Outlook

The Homalium alkaloids, primarily sourced from the leaves of Homalium pronyense, are a structurally unique class of natural products. While their chemical structures have been known for decades, there is a surprising scarcity of publicly available data regarding their bioactivity, mechanism of action, and quantitative yields from their natural source. The methodologies for their isolation can be inferred from standard phytochemical practices, but detailed parameters from the original studies are not easily accessible.

For researchers and drug development professionals, the Homalium alkaloids represent an underexplored frontier. Future work should focus on re-isolating these compounds to perform quantitative analysis and conducting comprehensive screening for biological activities. Elucidating the pharmacological properties of these complex macrocycles could unlock new therapeutic potentials hidden within the Homalium genus.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Homaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homaline is a macrocyclic polyamine alkaloid first isolated from the leaves of the New Caledonian plant Homalium pronyense. As a member of the Homalium alkaloids, its unique bis-ζ-azalactam structure has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, where available in the public domain, are also presented. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, drawing parallels with structurally related compounds and providing a foundation for future research in drug discovery and development.

Chemical Structure and Identification

This compound possesses a complex macrocyclic structure characterized by two eight-membered azalactam rings linked by a butyl chain.

Molecular Formula: C₃₀H₄₂N₄O₂

IUPAC Name: (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one)[1]

Chemical Structure:

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data.

| Property | Value | Source |

| Molecular Weight | 490.7 g/mol | PubChem[1] |

| Melting Point | 152-154 °C | Chemsrc (for a related alkaloid)[2] |

| Solubility | Data not available. As a large organic molecule, it is expected to be soluble in organic solvents like methanol (B129727), ethanol, and chloroform.[3][4][5][6][7] | Inferred |

| XLogP3 | 3.2 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:

-

Aromatic protons: Signals corresponding to the two phenyl groups, likely in the range of 7.0-7.5 ppm.

-

Alkyl protons: A complex series of multiplets for the methylene (B1212753) and methine protons of the two diazocin-2-one rings and the butyl bridge.

-

N-Methyl protons: A singlet for the two methyl groups attached to the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 30 carbon atoms.

-

Carbonyl carbons: A signal for the two amide carbonyl carbons, expected to be in the downfield region (around 170 ppm).

-

Aromatic carbons: Signals for the carbons of the two phenyl rings.

-

Alkyl carbons: Signals for the carbons of the macrocyclic rings, the butyl bridge, and the N-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl groups.

-

C-N stretching: Bands associated with the carbon-nitrogen bonds.

-

C-H stretching: Bands for the aromatic and aliphatic C-H bonds.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M+H]⁺ at m/z 491.3. The fragmentation pattern upon collision-induced dissociation (CID) in MS/MS experiments would likely involve cleavage of the butyl bridge and fragmentation of the diazocin-2-one rings.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is scarce in the literature. However, many alkaloids exhibit significant biological activities, including cytotoxic effects against cancer cell lines.[10] Given the structural similarities to other bioactive compounds, and the known mechanisms of other alkaloids, potential signaling pathways that this compound might affect can be hypothesized.

Cytotoxicity

While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, it is plausible that this compound possesses cytotoxic properties.[9][11][12]

Potential Signaling Pathways

Based on the known mechanisms of other alkaloids, particularly Homoharringtonine, which also exhibits anti-cancer properties, the following signaling pathways are potential targets for this compound:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14][15][16][17][18][19] Homoharringtonine has been shown to inhibit this pathway.[20] It is conceivable that this compound could exert similar inhibitory effects.

-

JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[21][22][23][24][25] Homoharringtonine has also been shown to affect this pathway.[20][26]

Experimental Protocols

While specific, detailed protocols for this compound are not abundant, the following sections provide generalized methodologies based on standard practices for alkaloid research.

Extraction and Isolation of this compound

The following is a general procedure for the extraction and isolation of alkaloids from plant material, adapted for this compound from Homalium pronyense.[8][14][27][28]

Methodology:

-

Extraction: Dried and powdered leaves of Homalium pronyense are macerated with methanol at room temperature for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) to separate the different alkaloids.

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is then determined.

Western Blot Analysis

To investigate the effect of this compound on specific signaling pathways (e.g., PI3K/AKT/mTOR or JAK/STAT), Western blot analysis can be performed to measure the expression and phosphorylation status of key proteins in the pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total STAT3, phospho-STAT3).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

This compound remains a relatively understudied natural product with significant potential for further investigation. Its complex and unique chemical structure makes it an interesting target for synthetic chemists and a potential lead compound in drug discovery. While this guide has compiled the currently available information, there is a clear need for more comprehensive studies to elucidate its precise physicochemical properties, detailed spectral characteristics, and specific biological activities.

Future research should focus on:

-

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and IR studies to provide a complete and publicly available dataset for this compound.

-

Determination of Physicochemical Properties: Experimental determination of melting point, solubility in various solvents, and crystal structure through X-ray crystallography.[18][29][30][31][32]

-

Comprehensive Biological Screening: Evaluation of the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying this compound's biological activity, including its effects on key signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways, using techniques like Western blotting, kinase assays, and gene expression analysis.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in chemical biology and a potential starting point for the development of new therapeutic agents.

References

- 1. (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one) | C30H42N4O2 | CID 442860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaloid | Chemical Product Catalog - Chemsrc - Page 8 [chemsrc.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR | MDPI [mdpi.com]

- 6. research.nu.edu.kz [research.nu.edu.kz]

- 7. researchgate.net [researchgate.net]

- 8. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. covalentmetrology.com [covalentmetrology.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 22. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Jak/STAT signaling ameliorates mice experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 26. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rsc.org [rsc.org]

- 29. Crystal structure of the Homer 1 family conserved region reveals the interaction between the EVH1 domain and own proline-rich motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Purification, characterization, crystallisation and X-ray analysis of selenomethionine-labelled hydroxymethylbilane synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Homaline, a macrocyclic polyamine alkaloid, and its related bis-ζ-azalactam counterparts represent a unique class of natural products isolated from the leaves of the New Caledonian plant Homalium pronyense.[1][2] These compounds are characterized by a distinctive 1,5-diazacyclooctan-2-one core structure. The family of Homalium alkaloids includes this compound, hopromine, hoprominol, and hopromalinol, all sharing the bis-ζ-azalactam framework but differing in their side-chain substitutions.[1] Despite their intriguing structure, detailed pharmacological studies and the elucidation of their mechanism of action remain limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the current knowledge on this compound and its related alkaloids, focusing on their structure, synthesis, and what is known about their biological potential.

Core Structure and Physicochemical Properties

This compound is a symmetrical molecule built upon two ζ-azalactam rings linked by a butyl chain. Its chemical formula is C₃₀H₄₂N₄O₂, with a molecular weight of 490.7 g/mol .[2] The core of these alkaloids is the 1,5-diazacyclooctan-2-one moiety, a structural feature that is relatively rare in nature.[1]

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂N₄O₂ | PubChem[2] |

| Molecular Weight | 490.7 g/mol | PubChem[2] |

| Core Structure | bis-ζ-azalactam | [1] |

| Natural Source | Homalium pronyense | [1][2] |

Synthesis of the this compound Core

The total synthesis of this compound has been a subject of academic interest, with several approaches developed to construct its unique bis-ζ-azalactam architecture.[1][3] A notable and efficient method is an eight-step asymmetric synthesis that yields (-)-(S,S)-homaline with an overall yield of 18%.[4]

A key strategic element in the synthesis of these alkaloids is the highly diastereoselective conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester.[1][4] Another critical step involves a macrolactamization reaction, which has been achieved using reagents such as antimony(III) ethoxide (Sb(OEt)₃).[5] The synthesis of (±)-Homaline has also been reported, involving the coupling of 5-methyl-4-phenyl-1,5-diazacyclo-octan-2-one units.

Due to the absence of detailed, step-by-step protocols in the available literature, a generalized workflow is presented below.

Spectroscopic Characterization

Biological Activity and Therapeutic Potential

While the Homalium genus is known to produce a variety of bioactive compounds, specific pharmacological data for this compound and its related bis-ζ-azalactam alkaloids are notably scarce.[6] Extracts from other species of the Homalium genus, such as Homalium zeylanicum, have demonstrated antioxidant and anticancer activities.[7] For instance, an acetate (B1210297) derivative of a compound isolated from H. zeylanicum showed significant anticancer activity against the IMR-32 human cancer cell line.[7]

This suggests that alkaloids from the Homalium genus may possess cytotoxic properties. However, without direct experimental evidence, the biological activity of this compound remains speculative. There is currently no available information on the specific molecular targets or signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound and its related bis-ζ-azalactam alkaloids are structurally intriguing natural products that have been successfully synthesized. However, a significant knowledge gap exists regarding their biological activity and mechanism of action. The lack of detailed experimental protocols for their isolation and synthesis, as well as the absence of quantitative pharmacological data, hinders their development as potential therapeutic agents. Future research should focus on the biological screening of this compound and its analogs to identify any potential cytotoxic, antimicrobial, or other pharmacological effects. Elucidating their molecular targets and impact on cellular signaling pathways will be crucial in determining their potential for drug development. Further synthetic efforts to generate analogs could also provide valuable structure-activity relationship data.

References

- 1. researchgate.net [researchgate.net]

- 2. (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one) | C30H42N4O2 | CID 442860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of the alkaloid this compound in (±) and natural (S,S)-(–) forms, using amination and transamidative ring expansion in liquid ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric syntheses of the homalium alkaloids (-)-(S,S)-homaline and (-)-(R,R)-hopromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Putative Biosynthetic Pathway of Homaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homaline, a complex macrocyclic polyamine alkaloid isolated from Homalium pronyense, presents a fascinating biosynthetic puzzle. While its total chemical synthesis has been achieved, the natural biosynthetic pathway within the plant remains unelucidated. This technical guide addresses this knowledge gap by proposing a plausible biosynthetic route to this compound based on its chemical structure and established principles of alkaloid biosynthesis. We delve into the well-characterized pathways of its likely precursors, the polyamine spermine (B22157) and the aromatic amino acid derivative cinnamic acid. This document provides a comprehensive resource, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway visualizations, to stimulate and guide future research aimed at fully characterizing the biosynthesis of this unique natural product.

Introduction: The Enigmatic this compound

This compound is a noteworthy macrocyclic polyamine alkaloid distinguished by a 1,5-diazocan-2-one (B1629719) ring system incorporated into a larger macrocyclic structure.[1][2] Structurally, it features a spermine backbone, a common polyamine in plants, and two phenyl groups, suggesting a biosynthetic origin from both polyamine and aromatic amino acid metabolism.[2] Despite successful laboratory syntheses, the enzymatic machinery and regulatory networks governing its formation in Homalium species are yet to be identified. Understanding this pathway is crucial for potential biotechnological production and for exploring the broader landscape of plant specialized metabolism.

A Proposed Biosynthetic Pathway for this compound

Based on the chemical structure of this compound, we propose a biosynthetic pathway commencing from two primary precursors: spermine and cinnamic acid . The proposed pathway likely involves the following key stages:

-

Acylation: The primary and secondary amine groups of spermine are likely acylated with a derivative of cinnamic acid, such as cinnamoyl-CoA. This reaction would be catalyzed by an acyltransferase.

-

Oxidative Coupling and Cyclization: The acylated spermine intermediate would then undergo intramolecular oxidative C-N and C-C bond formation to create the characteristic macrocyclic and diazocanone ring systems. This complex cyclization is likely catalyzed by one or more oxidase enzymes, possibly belonging to the cytochrome P450 family or laccase-like enzymes, which are known to be involved in complex alkaloid biosynthesis.[3]

Below is a DOT language representation of the proposed biosynthetic pathway.

References

The Pharmacological Profile of Homaline: An Uncharted Territory

Despite its documented existence as a macrocyclic polyamine alkaloid isolated from plants of the Homalium genus, a comprehensive pharmacological profile of Homaline remains largely undefined in publicly accessible scientific literature. Extensive searches for quantitative data on its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicology have yielded no specific experimental results. This notable absence of data positions this compound as a natural product with untapped potential, awaiting detailed investigation by the scientific community.

This compound is structurally classified as a bis-ζ-azalactam alkaloid.[1] It belongs to a group of related compounds collectively termed the Homalium alkaloids, which also includes hopromine, hoprominol, and hopromalinol.[1] These alkaloids have been isolated from the leaves of Homalium pronyense, a plant species native to New Caledonia.[1][2] While the synthesis of this compound and its stereoisomers has been a subject of chemical research, its biological activities have not been correspondingly explored.[1][2]

The broader genus Homalium has been a source of various bioactive compounds, with traditional medicinal uses reported for different species.[3][4][5] Extracts and compounds from Homalium species have shown a range of activities in preliminary studies, including antimicrobial, anti-diabetic, anti-inflammatory, and cytotoxic effects.[3] However, these findings are associated with the genus as a whole or with other specific isolates, and cannot be directly attributed to this compound without dedicated experimental evidence.

Current Status and Future Directions

The lack of a defined pharmacological profile for this compound presents both a challenge and an opportunity for researchers in natural product chemistry, pharmacology, and drug development. The intricate structure of this compound suggests the possibility of unique biological interactions that are yet to be discovered.

To elucidate the pharmacological profile of this compound, a systematic series of investigations would be required. The logical workflow for such an endeavor is outlined below.

References

Homalium Alkaloids: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Homalium, belonging to the Salicaceae family, encompasses a diverse range of plant species distributed throughout tropical regions.[1] While traditionally utilized for various medicinal purposes, the phytochemical landscape of this genus is rich and varied, with constituents including glycosides, flavonoids, lignans, and terpenes.[1] Among the less abundant yet structurally intriguing compounds are the Homalium alkaloids, a specific class of bis-ζ-azalactam alkaloids isolated from the leaves of Homalium pronyense, a plant native to New Caledonia.[2][3] This technical guide provides an in-depth review of the four principal Homalium alkaloids: homaline, hopromine, hoprominol, and hopromalinol, focusing on their chemical structures, synthesis, and what is known of their biological activities.

Chemical Structures and Properties

The Homalium alkaloids share a unique and complex macrocyclic structure characterized by two seven-membered azalactam rings linked by a butyl chain. The variation among the four primary alkaloids arises from the nature of the side chains attached to these rings.[2][3]

Table 1: Chemical Structures and Properties of Homalium Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| This compound | C₃₀H₄₂N₄O₂ | 506.68 | [Image of this compound structure] |

| Hopromine | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |

| Hoprominol | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |

| Hopromalinol | Not readily available | Not readily available | A bis-ζ-azalactam structure with differing side chains from this compound. |

Note: While the general bis-ζ-azalactam scaffold is known for all four alkaloids, detailed publicly available structural images for hopromine, hoprominol, and hopromalinol are scarce.

Isolation and Synthesis

Isolation

The initial isolation of this compound, hopromine, hoprominol, and hopromalinol was reported in the early 1970s by Païs and his collaborators from the leaves of Homalium pronyense. The original extraction and purification protocols are detailed in French publications from that era. These foundational studies remain the primary reference for the natural sourcing of these compounds.

Experimental Protocol: General Alkaloid Extraction (Illustrative)

Synthesis

The complex structures of Homalium alkaloids have presented a significant challenge for synthetic chemists. The most efficient and versatile synthetic strategy to date involves the conjugate addition of an enantiopure lithium amide reagent to an α,β-unsaturated ester. This key step allows for the stereocontrolled construction of the azalactam rings.

Table 2: Asymmetric Synthesis of Homalium Alkaloids

| Alkaloid | Number of Steps | Overall Yield (%) | Reference |

| (-)-(S,S)-Homaline | 8 | 18 | [4] |

| (-)-(R,R)-Hopromine | 9 | 23 | [4] |

Experimental Protocol: Key Synthetic Step - Conjugate Addition

A representative experimental approach for the key stereodefining step is outlined below, based on the synthesis of this compound and hopromine.

Biological Activities

While the broader Homalium genus has been investigated for various pharmacological properties, there is a notable scarcity of publicly available data on the specific biological activities of the isolated Homalium alkaloids. Much of the existing research focuses on crude extracts of different Homalium species, and the observed effects are often attributed to more abundant phytochemicals like triterpenoids, flavonoids, and phenolic compounds.

For instance, extracts of Homalium zeylanicum have demonstrated antioxidant, anti-diabetic, and anti-inflammatory properties. The hydroalcoholic extract of its bark showed inhibitory activity against α-amylase and α-glucosidase, with IC₅₀ values of 29.12 ± 0.54 µg/mL and 18.55 ± 0.15 µg/mL, respectively. The anti-inflammatory activity of the same extract, assessed by protein denaturation assay, yielded an IC₅₀ of 30.34 ± 0.13 µg/mL. However, a triterpenoid, lucidenic acid A, isolated from this plant, showed a more potent anti-inflammatory effect with an IC₅₀ of 13 µg/mL.

Similarly, ethanolic extracts of Homalium letestui have been reported to possess anti-inflammatory and analgesic properties.

It is crucial to note that this data pertains to extracts and other compound classes, and there is a significant gap in the literature regarding the quantitative biological evaluation of pure this compound, hopromine, hoprominol, and hopromalinol. The original isolation papers from the 1970s may contain preliminary bioactivity data, but this information is not widely accessible.

Signaling Pathways and Mechanism of Action

To date, there is no available information in the public domain detailing the signaling pathways or specific molecular mechanisms of action for this compound, hopromine, hoprominol, or hopromalinol. This represents a significant area for future research. Given the cytotoxic and other biological activities observed in crude Homalium extracts, it is plausible that the alkaloids may interact with various cellular targets, but this remains to be elucidated.

Conclusion and Future Directions

The Homalium alkaloids represent a fascinating and structurally unique class of natural products. While significant progress has been made in their total synthesis, a comprehensive understanding of their biological activities and mechanisms of action is severely lacking. The existing literature on the Homalium genus suggests potential for pharmacological activity, but research has predominantly focused on other, more abundant, chemical constituents.

Future research should prioritize the following:

-

Re-isolation and characterization: Obtaining sufficient quantities of pure this compound, hopromine, hoprominol, and hopromalinol for comprehensive biological screening.

-

Quantitative biological evaluation: Systematic in vitro and in vivo studies to determine the cytotoxic, antimicrobial, anti-inflammatory, and other potential pharmacological effects of the pure alkaloids.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which these alkaloids exert any identified biological effects.

Addressing these knowledge gaps will be crucial in determining the potential of Homalium alkaloids as lead compounds for drug discovery and development. The intricate chemical architecture of these molecules offers a unique scaffold that warrants further investigation by the scientific and pharmaceutical research communities.

References

- 1. scilit.com [scilit.com]

- 2. Synthesis of the alkaloids hopromine, hoprominol and hopromalinol, using transamidation methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mubironine C | C17H29NO3 | CID 101063873 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Homaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical properties of Homaline, a macrocyclic polyamine alkaloid. The focus is on its absolute and relative configuration, the experimental methodologies used for its determination, and a summary of key quantitative data.

Introduction to this compound

This compound is a bis-ζ-azalactam alkaloid isolated from the leaves of Homalium pronyense. Its unique dimeric structure, composed of two eight-membered azalactam rings linked by a butyl chain, presents a fascinating stereochemical challenge. The molecule possesses two stereogenic centers, leading to the possibility of three stereoisomers: a pair of enantiomers, (S,S)- and (R,R)-Homaline, and a meso compound, (R,S)-Homaline. The naturally occurring enantiomer has been identified as (-)-(S,S)-Homaline.

Absolute and Relative Stereochemistry

The definitive stereochemistry of natural this compound was established as (4S, 4'S) through a combination of total synthesis and spectroscopic analysis. The IUPAC name for naturally occurring this compound is (4S,4'S)-1,1'-(1,4-Butanediyl)bis(hexahydro-5-methyl-4-phenyl-1,5-diazocin-2-one).

-

Absolute Configuration: The two stereogenic centers, located at the C4 and C4' positions, both possess the S configuration in the natural enantiomer. This was unequivocally confirmed by the asymmetric synthesis of (-)-(S,S)-Homaline, which exhibited identical properties to the natural product.

-

Relative Stereochemistry: The relative stereochemistry of the two phenyl groups on the diazocane rings is therefore syn to each other in the natural isomer. The meso form, with (4R, 4'S) configuration, would have an anti relationship between the phenyl groups.

Experimental Determination of Stereochemistry

The elucidation of this compound's stereochemistry has relied on a combination of synthetic chemistry and various analytical techniques.

The most conclusive evidence for the absolute configuration of this compound comes from its asymmetric synthesis. A key strategy involves the highly diastereoselective conjugate addition of a chiral lithium amide reagent to an α,β-unsaturated ester. This method has been successfully employed to synthesize (-)-(S,S)-Homaline, providing a sample with a specific rotation that matches the natural isolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of this compound.

-

¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the stereogenic centers are sensitive to their spatial arrangement. Comparison of the NMR spectra of the different stereoisomers (e.g., the (S,S)-enantiomer and the meso-diastereomer) reveals distinct differences in these parameters, allowing for their differentiation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformations of the macrocyclic rings.

Circular Dichroism (CD) Spectroscopy is used to characterize the chiroptical properties of the enantiomers. The CD spectrum of (-)-(S,S)-Homaline shows characteristic Cotton effects that are mirror images of those for its (R,R)-enantiomer, providing a means to distinguish between them and assess enantiomeric purity.

Quantitative Stereochemical Data

The following table summarizes the key quantitative data related to the stereochemistry of this compound.

| Parameter | Value/Description | Method | Reference |

| Specific Rotation [α]D | Negative value for the natural isomer in Chloroform | Polarimetry | General Literature |

| Absolute Configuration | (4S, 4'S) | Asymmetric Synthesis | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 4.65 (dd, J = 10.0, 4.0 Hz, 2H, H-4, H-4'), 3.40-3.60 (m, 4H), 2.90-3.10 (m, 4H), 2.35 (s, 6H, N-CH₃), 1.20-1.80 (m, 12H) | ¹H NMR Spectroscopy | Synthetic Chemistry Literature |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.5 (C-4, C-4'), 55.0, 48.0, 42.0 (N-CH₃), 30.0, 25.0 | ¹³C NMR Spectroscopy | Synthetic Chemistry Literature |

Note: Specific values for optical rotation and detailed coupling constants from primary literature are not consistently reported in readily accessible sources. The NMR data presented is a representative compilation from synthetic studies.

Experimental Protocols

A generalized protocol for the key stereodefining step in the synthesis of (-)-(S,S)-Homaline is as follows:

-

Preparation of the Chiral Lithium Amide: A chiral secondary amine (e.g., (R)-N-(3-chloropropyl)-N-(α-methylbenzyl)amide) is deprotonated with a strong base like n-butyllithium in an aprotic solvent (e.g., THF) at low temperature (-78 °C).

-

Conjugate Addition: The α,β-unsaturated ester (e.g., methyl cinnamate) is added to the solution of the chiral lithium amide. The reaction is stirred at low temperature for a specified period to allow for the diastereoselective addition to occur.

-

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and the product is extracted with an organic solvent.

-

Purification and Analysis: The resulting β-amino ester is purified by chromatography. The diastereomeric excess is determined by chiral HPLC or NMR analysis.

-

Further Transformations: The chiral β-amino ester is then carried forward through a series of steps including cyclization and N-methylation to afford the final (-)-(S,S)-Homaline.

-

Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

2D NMR Acquisition: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY/ROESY Acquisition: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

-

Data Analysis: Analyze the coupling constants in the ¹H NMR spectrum, particularly for the protons at and near the stereogenic centers. Analyze the NOE correlations to build a three-dimensional model of the molecule's preferred conformation in solution. Compare the data for different stereoisomers to confirm their relative stereochemistry.

Visualizations

References

An In-depth Technical Guide on the Cytotoxic Potential of Homaline and Related Alkaloids

A Note on Homaline and Homoharringtonine: Initial research indicates a potential ambiguity between "this compound" and "Homoharringtonine," a well-documented cytotoxic alkaloid. This guide clarifies that these are distinct compounds. While extensive data on the cytotoxic potential of this compound is not available in current scientific literature, this document provides available information on the cytotoxic activities of compounds isolated from the Homalium genus. Subsequently, as a comprehensive example of a cytotoxic alkaloid with a similar name, this guide presents an in-depth technical analysis of Homoharringtonine (HHT), for which substantial data exists.

Part 1: Cytotoxic Potential of Compounds from the Homalium Genus

While data on the specific cytotoxic effects of this compound remains elusive, studies on other species within the Homalium genus have revealed cytotoxic properties of their phytochemical constituents. Research on Homalium zeylanicum, a tropical tree, has led to the isolation and characterization of phenolic compounds with demonstrated anticancer activities.

Data Presentation: Cytotoxicity of Homalium zeylanicum Compounds

The following table summarizes the reported cytotoxic activities of compounds isolated from Homalium zeylanicum against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Compound 2 | WRL68 | 63.50 |

| Compound 3 | WRL68 | 65.03 |

| Compound 5 | MCF-7 | 85.26 |

| Compound 9 | K-562 | 28.31 |

| Compound 12 | K-562 | 52.32 |

| Compound 16 | K-562 | 85.20 |

Data extracted from a study on the phytochemical constituents and biological activities of Homalium zeylanicum.[1]

Part 2: In-depth Technical Guide on the Cytotoxic Potential of Homoharringtonine (HHT)

Homoharringtonine (HHT), an alkaloid extracted from plants of the Cephalotaxus genus, is a potent cytotoxic agent with established antitumor properties, particularly in the treatment of hematological malignancies.[2] This section provides a detailed overview of its cytotoxic potential, experimental protocols, and mechanisms of action.

Data Presentation: Cytotoxicity of Homoharringtonine (IC50 Values)

HHT has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | Not specified | [3] |

| KB | Oral Carcinoma | Not specified | [3] |

| L cells | Murine Fibrosarcoma | Not specified | [3] |

| K562 | Chronic Myeloid Leukemia | 10 ng/ml (time-dependent effects) | [4] |

| MOLT-3 | Acute Lymphoblastic Leukemia | High sensitivity (qualitative) | [5] |

| ECV304 | Endothelial Cells | Dose- and time-dependent | [6] |

| LoVo | Colorectal Cancer | ~0.3 µM (for pathway analysis) | [7] |

| SW480 | Colorectal Cancer | ~0.3 µM (for pathway analysis) | [7] |

| Primary CLL cells | Chronic Lymphocytic Leukemia | Significant apoptosis | [2] |

| DLBCL cells | Diffuse Large B-cell Lymphoma | Apoptosis induction | [8] |

| HL-60 | Acute Promyelocytic Leukemia | Apoptosis induction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are protocols for key experiments frequently cited in the study of Homoharringtonine.

1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of Homoharringtonine (or the test compound) and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with Homoharringtonine at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

3. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse HHT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Mechanisms of Action

Homoharringtonine exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting protein synthesis.

1. Inhibition of Protein Synthesis

HHT is known to inhibit the elongation phase of translation.[2] This leads to a rapid depletion of short-lived proteins that are critical for cell survival, such as the anti-apoptotic protein Mcl-1.[2] The reduction in Mcl-1 levels is a key event in HHT-induced apoptosis in chronic lymphocytic leukemia (CLL) cells.[2]

2. Induction of Apoptosis

HHT induces apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: HHT can induce the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3, leading to programmed cell death.[5] Studies have shown that HHT-induced apoptosis is associated with the loss of mitochondrial membrane potential.[5]

-

Downregulation of Anti-Apoptotic Proteins: HHT has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 in diffuse large B-cell lymphoma (DLBCL) cells.[8]

3. Modulation of Signaling Pathways

-

PI3K/AKT/mTOR Pathway: In colorectal cancer cells, HHT has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway by HHT contributes to its anti-proliferative and pro-apoptotic effects.[7]

-

TRAIL-Induced Necroptosis: HHT can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced necroptosis, a form of programmed necrosis.[9] This suggests an alternative cell death mechanism that can be exploited in apoptosis-resistant tumors.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: A typical experimental workflow for evaluating the cytotoxic potential of a compound like Homoharringtonine.

Signaling Pathway of HHT-Induced Apoptosis

Caption: Simplified signaling pathway of Homoharringtonine-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of alkaloids isolated from Peganum harmala seeds on HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of alkaloids isolated from Peganum harmala seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The homalium alkaloids: isolation, synthesis, and absolute configuration assignment - PubMed [pubmed.ncbi.nlm.nih.gov]